![molecular formula C10H17N3O B1480408 (1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine CAS No. 2098063-20-6](/img/structure/B1480408.png)
(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
The compound is an amine derivative, which means it contains a nitrogen atom. The “tetrahydro-2H-pyran-3-yl” part suggests that it has a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The “1H-pyrazol-4-yl” part indicates the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure would likely show the pyran and pyrazole rings attached to each other through a methylene (-CH2-) group, with the amine (-NH2) group attached to the pyrazole ring .Chemical Reactions Analysis
Amines are generally basic and can react with acids to form ammonium salts. They can also undergo reactions like alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
Some general properties of amines can be inferred, such as basicity, polarity, and the ability to form hydrogen bonds. The presence of the rings may also influence properties like stability and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The tetrahydro-2H-pyran ring is a common structural motif in many natural products and serves as a key intermediate in synthesizing various heterocyclic compounds . The presence of the pyrazolyl group can further enhance the reactivity, making it a valuable precursor in constructing complex molecules with potential biological activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(oxan-3-ylmethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c11-4-10-5-12-13(7-10)6-9-2-1-3-14-8-9/h5,7,9H,1-4,6,8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPDMNWLWPHVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=C(C=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazol-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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